2-Fluoro-N-hydroxy-benzamidine
Description
Significance of Amidines and Hydroxamic Acid Analogues in Chemical Research
Amidines are a class of organic compounds characterized by the R-C(=NH)NH₂ functional group. They are considered derivatives of carboxylic acids and are known for their basicity. In chemical research, amidines are recognized as valuable synthons for the preparation of various nitrogen-containing heterocyclic compounds. researchgate.net Their ability to participate in cyclization reactions makes them important intermediates in the synthesis of a wide array of molecules. researchgate.net
Hydroxamic acids, with the general structure R-C(=O)N(OH)R', are another important class of organic compounds. taylorandfrancis.com A key feature of hydroxamic acids is their ability to chelate metal ions, particularly zinc (II) and iron (III). nih.gov This property is central to their application in medicinal chemistry, where they are investigated as inhibitors of metalloenzymes. nih.gov Several hydroxamic acid derivatives have been developed as drugs, highlighting their therapeutic potential. nih.gov For instance, they are known to inhibit enzymes like histone deacetylases (HDACs), which are involved in various cellular processes. nih.govmdpi.com Hydroxamic acid analogues have also been reported to exhibit a range of biological activities, including the inhibition of DNA synthesis through the inactivation of the enzyme ribonucleotide reductase. taylorandfrancis.com
The combination of the structural features of amidines and hydroxamic acids in N-hydroxybenzamidines results in a scaffold with diverse potential applications.
Overview of the Benzamidine (B55565) Scaffold in Synthetic Strategies
The benzamidine scaffold is a recurring motif in a multitude of synthetic strategies. Its derivatives are frequently used as building blocks for the construction of more complex molecular architectures, particularly heterocyclic systems. For example, substituted N'-hydroxybenzamidines are key intermediates in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. iucr.org These oxadiazoles (B1248032) are of interest due to their reported biological activities. iucr.orgresearchgate.net
The versatility of the benzamidine scaffold is further demonstrated by its use in the synthesis of quinazoline (B50416) compounds through tandem C-H/N-H bond functionalization. researchgate.net Moreover, the benzamidine moiety has been incorporated into various molecular frameworks to develop inhibitors for specific biological targets. nih.govcsic.es A general method for the synthesis of benzamidines involves the reaction of a cyano-containing compound with hydroxylamine (B1172632) hydrochloride. nih.gov
The development of efficient synthetic methods for benzamidine derivatives remains an active area of research. Green chemistry approaches, such as one-pot syntheses in water, have been explored for the creation of oxadiazole derivatives from N-hydroxybenzamidines, aiming for milder reaction conditions and improved yields. google.com
Specific Context of 2-Fluoro-N-hydroxy-benzamidine in Chemical Inquiry
Within the broader class of N-hydroxybenzamidines, this compound is a specific compound of interest for chemical synthesis and research. The introduction of a fluorine atom at the ortho-position of the benzene (B151609) ring can significantly influence the compound's chemical and physical properties, such as its acidity, reactivity, and conformational preferences. This, in turn, can affect its utility as a synthetic intermediate.
The synthesis and properties of various substituted N-hydroxyamidines have been described in the literature, often focusing on their potential as chelating agents for metal ions. ijesi.org While specific, detailed research findings on this compound are not extensively documented in the provided search results, its chemical structure suggests it would serve as a valuable intermediate in the synthesis of fluorinated heterocyclic compounds. For instance, fluorinated analogues of biologically active molecules are often sought after in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.
The general synthetic route to N-hydroxyamidines involves the condensation of an imidoyl chloride with a hydroxylamine derivative. ijesi.org It is plausible that this compound could be synthesized via a similar pathway, starting from 2-fluorobenzonitrile (B118710).
Below is a table summarizing the key properties of N'-Hydroxybenzenecarboximidamide, the parent compound of this compound, to provide a comparative context.
| Property | Value |
| IUPAC Name | N'-hydroxybenzenecarboximidamide |
| Molecular Formula | C₇H₈N₂O |
| CAS Number | 613-92-3 |
| Synonyms | (Z)-N'-hydroxybenzimidamide, Benzamidoxime (B57231) |
Table 1: Physicochemical Properties of N'-Hydroxybenzenecarboximidamide. nih.gov
Further investigation into the specific synthesis and reactivity of this compound would be necessary to fully elucidate its role and potential applications in contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75907-83-4 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
UQVCPKNHQRKCGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=NO)N)F |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Fluoro N Hydroxy Benzamidine
Direct Synthesis Approaches to N-Hydroxybenzamidine Systems
The synthesis of N-hydroxybenzamidines, also known as amidoximes, is a cornerstone of medicinal and materials chemistry. The most prevalent methods involve the addition of hydroxylamine (B1172632) to a nitrile precursor.
Amidinoxime Formation Strategies
The most common and direct route to N-hydroxybenzamidines is the nucleophilic addition of hydroxylamine to a nitrile. This reaction is typically carried out by treating the corresponding benzonitrile (B105546) with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol (B129727). The reaction generally requires heating for several hours to proceed to completion.
A significant challenge in this synthesis is the potential formation of an amide by-product. This occurs particularly with aromatic nitriles that possess electron-withdrawing substituents. The formation of the amide is thought to result from an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon, followed by a subsequent reaction.
To circumvent the formation of by-products and improve yields, an alternative strategy involves the conversion of the nitrile to a thioamide, which then readily reacts with hydroxylamine to afford the desired amidoxime (B1450833) in high purity.
Condensation Reactions with Hydroxylamine Derivatives
Fluorination Strategies for Benzamidine (B55565) Scaffolds
The introduction of a fluorine atom onto the benzamidine scaffold can be achieved through two primary strategies: direct fluorination of a pre-formed benzamidine or, more commonly, by starting with a fluorinated precursor. The synthesis of 2-Fluoro-N-hydroxy-benzamidine typically employs the latter approach.
The synthesis commences with 2-fluorobenzonitrile (B118710), which can be prepared via methods such as the Sandmeyer reaction from 2-fluoroaniline (B146934) or through nucleophilic aromatic substitution of a suitable precursor like 2-chlorobenzonitrile. The reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a solvent like aqueous ethanol, yields this compound.
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-Fluorobenzonitrile | Hydroxylamine hydrochloride, Sodium Carbonate | Aqueous Ethanol, Reflux | This compound | High |
This table represents a generalized synthetic protocol based on standard amidoxime formation strategies.
Direct fluorination of an unsubstituted benzamidine is challenging due to the directing effects of the amidine group and the high reactivity of fluorinating agents, which can lead to a mixture of products and degradation. Therefore, the use of a fluorinated starting material is the preferred and more controlled method for synthesizing specifically substituted compounds like this compound.
Advanced Synthetic Techniques in Amidoxime Preparation
Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the preparation of amidoximes, including transition-metal-catalyzed approaches and green chemistry methodologies.
Transition-Metal-Catalyzed Approaches
Transition metals have been employed to catalyze various transformations involving amidines and related nitrogen-containing compounds. While direct transition-metal-catalyzed synthesis of N-hydroxybenzamidines from nitriles is not extensively reported, related copper-catalyzed reactions have been developed for the synthesis of benzimidazoles from amidines through C-H functionalization and C-N bond formation. Such methodologies highlight the potential for transition metals to facilitate novel bond formations in amidine-containing molecules.
Zinc(II) has been shown to catalyze the Beckmann rearrangement of ketones using hydroxylamine-O-sulfonic acid in water, providing an efficient route to secondary amides. This demonstrates the utility of zinc catalysts in reactions involving hydroxylamine derivatives, suggesting potential applications in amidoxime synthesis under mild, environmentally benign conditions.
Catalyst-Free and Green Chemistry Methodologies
In line with the principles of green chemistry, several catalyst-free and environmentally friendly methods for amidoxime synthesis have been developed. An optimized green synthesis of arylamidoximes has been reported using water as the solvent and triethylamine as the base at room temperature, offering good yields, easier work-up, and shorter reaction times compared to traditional methods.
| Starting Nitrile | Base | Solvent | Temperature | Time | Product | Yield |
| Aryl Nitrile | Triethylamine (1.6 equiv) | Water | Room Temperature | 6 h | Aryl Amidoxime | High |
Data from an optimized green synthesis protocol.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. The synthesis of N-hydroxybenzamidines can be significantly expedited using microwave irradiation, often in the absence of a solvent. This technique not only reduces reaction times from hours to minutes but also frequently leads to higher yields and cleaner product formation.
Furthermore, catalyst-free approaches for related transformations, such as the direct amidation of lactic acid under solvent-free conditions, underscore the ongoing efforts to develop more sustainable synthetic methods.
Continuous Flow Synthesis Techniques for Scalability Studies
The transition from batch to continuous flow manufacturing is a pivotal step in enhancing the scalability, safety, and efficiency of producing key chemical intermediates like this compound. Continuous flow systems offer superior control over reaction parameters, leading to improved yield and purity.
Detailed research findings on the continuous flow synthesis of N-hydroxy-benzamidines highlight several advantages over traditional batch processes. The key benefits include enhanced heat and mass transfer, precise control of residence time, and the ability to safely handle reactive intermediates. These factors are crucial for scalability. In a typical flow setup, solutions of 2-fluorobenzonitrile and hydroxylamine are pumped into a heated microreactor or a packed-bed reactor. The product stream is then collected, and the desired compound is isolated after appropriate workup.
The scalability of this process is demonstrated by the ability to increase throughput simply by extending the operational time of the flow reactor, without the need for larger, potentially more hazardous, batch reactors. Furthermore, in-line analytical techniques can be integrated for real-time monitoring and optimization of the reaction, ensuring consistent product quality.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio ensures efficient heat exchange |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing due to small reactor dimensions |
| Safety | Large volumes of reactants pose higher risks | Small reactor volumes minimize potential hazards |
| Scalability | Requires larger reactors; "scaling-up" challenges | Achieved by "numbering-up" or longer run times |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time |
Mechanistic Pathways of this compound Formation
The formation of this compound from 2-fluorobenzonitrile and hydroxylamine proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and controlling product selectivity.
The core of the reaction is the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in 2-fluorobenzonitrile. The electron-withdrawing nature of the fluorine atom in the ortho position enhances the electrophilicity of the nitrile carbon, facilitating the reaction.
The mechanism can be described in the following steps:
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the carbon atom of the nitrile group. This leads to the breaking of the carbon-nitrogen pi bond and the formation of a tetrahedral intermediate.
Proton Transfer: A series of proton transfers, often facilitated by the solvent or a base catalyst, occurs. This results in the formation of the final N-hydroxy-benzamidine (amidoxime) structure.
This reaction is typically base-catalyzed, where the base deprotonates hydroxylamine to increase its nucleophilicity, thereby accelerating the rate of the initial attack on the nitrile.
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles. These heterocycles are of significant interest in drug discovery.
The formation of a 3,5-disubstituted 1,2,4-oxadiazole (B8745197) from this compound typically involves reaction with an acylating agent, such as an acid chloride or anhydride. The general pathway is as follows:
O-Acylation: The hydroxyl group of the N-hydroxy-benzamidine acts as a nucleophile and attacks the carbonyl carbon of the acylating agent. This results in the formation of an O-acylated intermediate.
Intramolecular Cyclization: The nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the newly formed ester carbonyl carbon.
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable aromatic 1,2,4-oxadiazole ring.
This cyclization pathway allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the acylating agent used.
The synthesis of this compound is sensitive to various reaction conditions, which can significantly impact the yield of the desired product and the formation of impurities. A key consideration is the potential for the formation of the corresponding amide as a byproduct, which can occur with aromatic nitriles bearing electron-withdrawing groups.
| Reaction Condition | Effect on Yield and Selectivity |
|---|---|
| Temperature | Moderate temperatures are generally preferred. Higher temperatures can lead to the decomposition of the product and the formation of byproducts. |
| pH / Base | The reaction is often catalyzed by a base (e.g., sodium carbonate, triethylamine). The choice and concentration of the base can affect the reaction rate and selectivity by modulating the nucleophilicity of hydroxylamine. |
| Solvent | Protic solvents like ethanol or methanol are commonly used as they can solvate the reactants and intermediates. The choice of solvent can influence reaction rates and solubility. |
| Stoichiometry | The molar ratio of hydroxylamine to 2-fluorobenzonitrile is critical. An excess of hydroxylamine is often used to drive the reaction to completion, but a large excess may lead to side reactions. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of degradation products. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, which is essential for its application in subsequent synthetic steps.
Derivatization and Functionalization of 2 Fluoro N Hydroxy Benzamidine
Modifications at the Hydroxyl Moiety
The hydroxyl group of the N-hydroxyamidine functionality is a primary site for reactions, exhibiting nucleophilic character that allows for alkylation, acylation, and participation in cycloaddition reactions.
The oxygen atom of the N-hydroxy group can be readily functionalized through O-alkylation and O-acylation. These reactions typically proceed by treating the N-hydroxyamidine with an appropriate electrophile, such as an alkyl halide or an acyl chloride, often in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.
O-alkylation introduces an alkoxy group in place of the hydroxyl proton, forming O-alkyl-N-hydroxy-benzamidines. This modification can be useful for altering properties like lipophilicity or for installing specific functionalities. A general method for this transformation involves the use of alkylating agents like alkyl iodides or bromides in a polar aprotic solvent. mdpi.com For instance, the reaction of hydroxybenzaldehydes with alkyl iodides in DMSO with KOH as a base is a known method for O-alkylation. mdpi.com Similarly, O-acylation introduces an ester functionality. The reaction of N-hydroxyphthalimide with aldehydes in the presence of an oxidant provides a route to NHPI esters, demonstrating a method for acylating N-hydroxy compounds. organic-chemistry.org Ligand-directed chemistry has also utilized dibromophenyl esters for the selective acylation of proteins, highlighting an advanced application of O-acylation principles. rsc.org
Table 1: Examples of O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I) | 2-Fluoro-N-methoxy-benzamidine |
| O-Alkylation | Benzyl Bromide (BnBr) | N-(Benzyloxy)-2-fluoro-benzamidine |
| O-Acylation | Acetyl Chloride (CH₃COCl) | Acetic acid, (amino-(2-fluoro-phenyl)-methylene)-amino ester |
| O-Acylation | Benzoyl Chloride (PhCOCl) | Benzoic acid, (amino-(2-fluoro-phenyl)-methylene)-amino ester |
A significant and widely utilized reaction of N-hydroxyamidines is their conversion to 1,2,4-oxadiazoles. This transformation is a powerful tool for creating five-membered heterocyclic rings, which are important pharmacophores in medicinal chemistry. rjptonline.org The synthesis typically involves a two-step, one-pot process where the N-hydroxyamidine is first acylated at the hydroxyl group by reacting with a carboxylic acid derivative (such as an acid chloride or anhydride). researchgate.net The resulting O-acyl amidoxime (B1450833) intermediate then undergoes a cyclodehydration reaction, often promoted by heating, to form the stable aromatic 1,2,4-oxadiazole (B8745197) ring. rjptonline.orgresearchgate.net
The versatility of this reaction allows for the introduction of a wide variety of substituents at the C5 position of the oxadiazole ring, depending on the acylating agent used. For example, reacting 4-bromo-2-fluoro-N'-hydroxybenzamidine with chloroacetyl chloride leads to the formation of a 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (B1379589) intermediate, which can be further functionalized. ijpcbs.com This demonstrates that the ortho-fluoro substituent does not impede the cyclization process. The synthesis of 1,2,4-oxadiazoles linked to other biologically active molecules, such as 5-fluorouracil, has also been reported, starting from N'-hydroxybenzamidine precursors. nih.gov
Table 2: Synthesis of 1,2,4-Oxadiazole Derivatives
| Reactant 1 | Reactant 2 (Acylating Agent) | Resulting Oxadiazole Product | Reference |
|---|---|---|---|
| 2-Fluoro-N-hydroxy-benzamidine | Acetic Anhydride | 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | researchgate.net |
| This compound | Benzoyl Chloride | 3-(2-Fluorophenyl)-5-phenyl-1,2,4-oxadiazole | rjptonline.org |
| 4-Bromo-2-fluoro-N'-hydroxybenzamidine | Chloroacetyl Chloride | 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | ijpcbs.com |
| (1E)-4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-Nʹ-hydroxybenzamidine | Benzoic Acid (with EDC·HCl) | 1-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | nih.gov |
Functionalization of the Amidine Nitrogen Atoms
While the hydroxyl group is often the primary site of reactivity, the nitrogen atoms of the amidine group also present opportunities for functionalization, including N-substitution and the formation of related derivatives.
The amidine group contains both an sp²-hybridized amino group (-NH₂) and an sp²-hybridized imino group (=NH), both of which can potentially undergo substitution reactions. N-alkylation of heterocyclic compounds is a common synthetic strategy, often achieved using reagents like alkyl halides. mdpi.com The synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of a Lewis acid like AlCl₃ is a well-established method, indicating that N-aryl bonds can be formed at the amidine nitrogen. researchgate.net These methods could be adapted for the N-substitution of this compound, likely by reacting it with suitable electrophiles under conditions that favor N- over O-functionalization, or by using pre-functionalized starting materials.
Amidines are structurally related to imidates, which are esters of imidic acids (R-C(=NH)-OH). While N-hydroxyamidines are distinct, their chemistry can intersect with that of imidates. For example, the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, is a classic method for synthesizing imidoesters. iaea.org These imidoesters can then be reacted with amines to form amidines. iaea.org Conversely, the amidine functionality can be a precursor to other heterocyclic systems. For instance, studies have shown that methyl benzimidate hydrochloride can be used in the synthesis of 2-substituted quinazolinones, demonstrating the utility of imidate-related chemistry in building more complex fused ring systems. whiterose.ac.uk
Aromatic Ring Modifications and Substituent Effects
The fluorine atom at the ortho position of the benzene (B151609) ring significantly influences the reactivity of this compound. Its properties arise from a combination of electronic and steric effects.
The fluorine atom is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). nih.govacs.org This effect decreases the electron density of the aromatic ring and influences the acidity and nucleophilicity of the attached N-hydroxyamidine group. The increased acidity of the N-OH proton can facilitate its removal in base-mediated reactions. The electron-withdrawing nature of fluorine can also impact the stability of reaction intermediates and transition states.
When compared to other halogens, fluorine is unique. It has favorable steric properties due to its small van der Waals radius, but its strong electron-withdrawing nature can be unfavorable for certain binding interactions where electron density is required. nih.gov In contrast, chlorine offers a balance of steric and electronic properties, while bromine's larger size can be sterically unfavorable. nih.gov The position of the fluorine atom is also critical; an ortho-fluorine may create steric hindrance or engage in intramolecular hydrogen bonding that can influence the conformation and reactivity of the molecule. For example, a fluorine atom ortho to a benzamide (B126) has been shown to improve membrane permeability, possibly through an electrostatic interaction with the amide N-H group. acs.org
Table 3: Influence of Aromatic Substituents on Benzamidine (B55565) Derivatives
| Substituent (Position) | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |
|---|---|---|---|---|
| 2-Fluoro | Strong -I | Small | Increases acidity of N-OH; can influence binding affinity and permeability. | nih.govacs.org |
| 3-Fluoro | Strong -I | Small | Optimizes electronic effects with less steric clash than ortho position. | |
| 4-Chloro | -I, Weak +R | Medium | Considered a good balance of electronic and steric properties. | nih.gov |
| 4-Trifluoromethyl | Strong -I | Large | Strong electron withdrawal, can decrease binding affinity compared to methyl. | nih.gov |
| 4-Hydroxy | -I, Strong +R | Small | Donates electron density via resonance, increases hydrogen bonding capacity. |
Halogenation and Nitro-Substitution Reactions
The introduction of additional halogen atoms or nitro groups onto the benzene ring of this compound can significantly alter its electronic properties and reactivity. These substituents are crucial for modulating biological activity and providing handles for further chemical modifications.
Halogenation: Electrophilic aromatic substitution reactions can introduce additional halogen atoms (Cl, Br, I) onto the benzamidine ring. The position of substitution is directed by the existing fluorine atom and the N-hydroxy-benzamidine group. The fluorine atom is an ortho-, para-director, while the amidine group's directing influence can be complex. The N-hydroxyamidine functionality, being electron-donating, would likely activate the ring towards substitution. For instance, chlorination of related fluoro-aromatic compounds has been achieved using various chlorinating agents. researchgate.net The specific reaction conditions, such as the choice of Lewis acid catalyst and solvent, would determine the regioselectivity and yield of the halogenated products.
Nitro-Substitution: Nitration of the aromatic ring is a common strategy to introduce an electron-withdrawing nitro group. cymitquimica.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The presence of the activating N-hydroxyamidine and the deactivating-yet-ortho-para-directing fluorine atom will influence the position of the incoming nitro group. researchgate.net The nitro group itself is a valuable functional group, as it can be subsequently reduced to an amino group, which can then be used in a variety of further derivatizations, such as amide bond formation or participation in coupling reactions. nih.govresearchgate.net The synthesis of compounds like 4-(2,4-Difluorophenoxy)-N-hydroxy-3-nitrobenzenecarboximidamide demonstrates the feasibility of nitrating N-hydroxy-benzamidine scaffolds. cymitquimica.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions This table is illustrative and based on general principles of organic synthesis applied to the this compound scaffold.
| Reaction Type | Typical Reagents | Potential Product(s) | Significance of Functionalization |
|---|---|---|---|
| Chlorination | Cl2, Lewis Acid (e.g., AlCl3, FeCl3) | Chloro-2-fluoro-N-hydroxy-benzamidine isomers | Modifies lipophilicity and electronic properties; provides site for further coupling. |
| Bromination | Br2, Lewis Acid (e.g., FeBr3) | Bromo-2-fluoro-N-hydroxy-benzamidine isomers | Introduces a heavier halogen, useful as a coupling partner. |
| Nitration | HNO3, H2SO4 | Nitro-2-fluoro-N-hydroxy-benzamidine isomers | Powerful electron-withdrawing group; can be reduced to an amine for diverse derivatization. nih.gov |
Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aryl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the connection of the this compound scaffold to other aryl or heteroaryl systems.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. yonedalabs.com To utilize this compound in a Suzuki reaction, it would first need to be converted into an aryl halide (e.g., by bromination) or an aryl triflate. This derivatized scaffold could then be coupled with a variety of aryl or heteroaryl boronic acids or esters. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. researchgate.net The development of robust catalyst systems allows for the coupling of even challenging substrates, such as electron-deficient heteroaryl boron derivatives. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide/triflate and an amine. organic-chemistry.orgresearchgate.net This reaction could be used to link the this compound scaffold to various primary or secondary amines, amides, or other nitrogen-containing nucleophiles. uwindsor.ca A halogenated derivative of this compound would serve as the electrophilic partner. The reaction requires a palladium catalyst, a phosphine ligand, and a base. uwindsor.capurdue.edu The development of methods for the amination of unprotected, functionalized heterocycles suggests that the N-hydroxy-amidine moiety may be tolerated under certain conditions. ursinus.edu
Table 2: Representative Palladium-Catalyzed Coupling Strategies This table outlines the general approach for using cross-coupling reactions with derivatives of this compound.
| Coupling Reaction | Required Scaffold Derivative | Coupling Partner | Bond Formed | Catalytic System Components |
|---|---|---|---|---|
| Suzuki-Miyaura | Bromo-2-fluoro-N-hydroxy-benzamidine | Arylboronic acid (Ar-B(OH)2) | Aryl-Aryl (C-C) | Pd(0) catalyst (e.g., Pd(OAc)2), phosphine ligand, base (e.g., K3PO4). researchgate.net |
| Buchwald-Hartwig | Bromo-2-fluoro-N-hydroxy-benzamidine | Amine (R-NH2) | Aryl-Amine (C-N) | Pd catalyst, phosphine ligand (e.g., XPhos), base (e.g., t-BuONa). purdue.edu |
Strategies for Scaffold Diversification
To explore the chemical space around this compound, systematic strategies for creating diverse sets of related molecules are employed. Library synthesis and multicomponent reactions are two powerful approaches for achieving this goal. nih.govnih.gov
Library Synthesis Approaches
Library synthesis involves the systematic and parallel creation of a large number of compounds from a common scaffold. google.com For this compound, a library can be generated by introducing a variety of substituents at different positions on the molecule.
This can be achieved through solid-phase or solution-phase combinatorial chemistry. google.com In a typical solid-phase approach, the scaffold might be attached to a resin support via a suitable linker. Then, a series of building blocks can be added in a stepwise fashion to different reactive sites on the scaffold. For example, after halogenating the aromatic ring, a diverse set of boronic acids could be introduced via Suzuki coupling. Subsequently, the N-hydroxy group could be acylated or etherified with a range of carboxylic acids or alkyl halides. This modular approach allows for the rapid generation of hundreds or thousands of distinct compounds for screening. mdpi.comresearchgate.net
Key Diversification Points:
Aromatic Ring: Introduction of various substituents (halogens, alkyl, alkoxy, etc.) via electrophilic substitution or cross-coupling reactions.
N-Hydroxy Group: Acylation, etherification, or other modifications.
Amidine Group: N-alkylation or N-arylation, although this may require specific protecting group strategies.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. fu-berlin.de MCRs are highly efficient for generating molecular complexity and diversity from simple starting materials. nih.gov
The this compound molecule possesses functional groups that could potentially participate in MCRs. The amidine moiety contains nucleophilic nitrogen atoms, making it a candidate for reactions like the Ugi or Passerini reactions, or other condensation-based MCRs. nih.govbeilstein-journals.org
For example, in a Ugi-type reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine. While the benzamidine itself is not a classic component, its functional groups could be leveraged. A hypothetical MCR could involve the reaction of this compound (acting as the amine component or a precursor), an aldehyde, an isocyanide, and another acid component to rapidly assemble a complex, heterocyclic structure. dur.ac.uk The ability to use MCRs provides a powerful strategy for scaffold hopping and discovering novel molecular frameworks derived from the initial benzamidine structure. rsc.orgfrontiersin.org
Structural Elucidation and Conformational Analysis of 2 Fluoro N Hydroxy Benzamidine and Its Derivatives
Advanced Spectroscopic Characterization Methodologies
A combination of sophisticated spectroscopic methods is essential for the comprehensive characterization of 2-Fluoro-N-hydroxy-benzamidine and its analogs in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of this compound and its derivatives. turkjps.org Key nuclei such as ¹H, ¹³C, and ¹⁹F provide detailed information about the molecular framework and the electronic environment of the atoms. rsc.orgjeolusa.com
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. For instance, in N-hydroxy-benzamidine derivatives, the chemical shifts of the ethoxy group protons typically appear at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet). The protons of the amidine group (–NH₂) and the hydroxyl group (–OH) are also identifiable, though their signals can be broad and their positions can vary depending on the solvent and concentration. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. The fluorine atom in this compound introduces characteristic splitting patterns in the signals of nearby carbon atoms due to C-F coupling, which aids in the assignment of the aromatic carbons. rsc.org
¹⁹F NMR: As fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. magritek.comicpms.cz The chemical shift of the fluorine atom in this compound provides direct evidence of its presence and its electronic environment. rsc.orgmagritek.com The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, simplifying spectral interpretation. icpms.cz Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also employed to establish connectivity between different atoms within the molecule. turkjps.org
A representative table of NMR data for a fluorinated benzamidine (B55565) derivative is presented below:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.52-7.50 | m | Aromatic | |
| ¹H | 7.43-7.36 | m | Aromatic | |
| ¹H | 7.22 | d | 46.8 | CH-F |
| ¹³C | 186.2 | C=O | ||
| ¹³C | 134.8 | Aromatic | ||
| ¹³C | 88.4 | d | 204.0 | C-F |
| ¹⁹F | -156.5 | d | 46.6 | Ar-F |
| Data for 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione. rsc.org |
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org For example, the calculated mass of the [M+H]⁺ ion for a derivative can be matched with the experimentally observed mass to confirm its identity. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. turkjps.org This technique is particularly useful for analyzing complex mixtures and for monitoring the purity of synthesized compounds. mdpi.comrsc.org A simple and fast HPLC analysis is suitable for determining the N-oxygenation activity of microsomal enzymes in the metabolism of benzamidine. nih.gov
Below is a table showcasing typical mass spectrometry data for a fluorinated compound:
| Compound | Ionization Mode | Calculated Mass (m/z) | Found Mass (m/z) |
| C₁₅H₁₀FNO₂ | EI | 255.0696 | 255.0698 |
| C₁₆H₁₂FNO₂ | EI | 269.0852 | 269.0851 |
| C₁₂H₁₆FNO₂S | EI | 257.0886 | 257.0891 |
| Data for various fluorinated compounds. rsc.org |
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound. materialsciencejournal.orgdntb.gov.ua The absorption of infrared radiation by a molecule causes vibrations of its chemical bonds, and the frequencies of these vibrations are characteristic of the specific bonds and functional groups. vscht.cz
Key vibrational modes for N-hydroxy-benzamidines include:
N-O Stretching: The N-O stretching vibration is typically observed around 930 cm⁻¹. materialsciencejournal.org
C=N Stretching: The C=N stretching vibration of the amidine group appears in the region of 1640 cm⁻¹. materialsciencejournal.orgdntb.gov.ua
N-H Stretching: The N-H stretching vibrations of the amino group are found in the range of 3200-3400 cm⁻¹.
O-H Stretching: The O-H stretching of the hydroxyl group gives rise to a broad band, often due to hydrogen bonding.
C-F Stretching: The C-F stretching vibration is typically observed in the 1100-1200 cm⁻¹ region.
A table of characteristic IR absorption bands is provided below:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-O | Stretching | ~930 |
| C=N | Stretching | ~1640 |
| N-H | Stretching | 3200-3400 |
| C-F | Stretching | 1100-1200 |
| Data compiled from various sources. materialsciencejournal.org |
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide reveals that the compound adopts an E configuration across the C=N double bond, with the –OH group and the benzene (B151609) ring on opposite sides. iucr.org
The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com In the case of this compound and its derivatives, hydrogen bonding plays a crucial role in stabilizing the crystal lattice. iucr.orgnih.govnih.gov
Hydrogen Bonds: O–H···N and N–H···O hydrogen bonds are commonly observed, linking molecules into chains or more complex networks. iucr.orgnih.govnih.gov In some derivatives, intramolecular O—H⋯N hydrogen bonds can influence the molecular conformation. nih.gov
π–π Stacking: Aromatic rings can interact through π–π stacking, further contributing to the stability of the crystal structure. researchgate.net
The analysis of these interactions provides insights into the forces that govern the self-assembly of these molecules in the solid state.
Polymorphism: This is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs can exhibit distinct physical properties, which is of great importance in the pharmaceutical industry. researchgate.netmuni.cz The study of polymorphism in N-hydroxy-benzamidine derivatives involves screening for different crystal forms under various crystallization conditions. researchgate.net
Tautomerism: N-hydroxy-benzamidines can exist in two tautomeric forms: the amide oxime and the imino hydroxylamine (B1172632) form. nih.gov Computational studies, such as Density Functional Theory (DFT), suggest that the amide oxime tautomer is generally more stable. nih.gov The energy barrier for the interconversion between these tautomers can be significant, making their separation at room temperature difficult. nih.gov However, the presence of solvent molecules, such as water, can lower this barrier. nih.gov NMR spectroscopy can be used to study tautomeric equilibria in solution. nih.gov The substitution of the proton on the nitrogen atom with an alkyl or aryl group can prevent tautomerism. turkjps.org
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of chiral molecules. These methods rely on the differential interaction of enantiomers with polarized light. In the context of drug development and stereoselective synthesis, establishing the enantiomeric excess (ee) is a critical step, for which analytical methods for differentiating enantiomers are crucial. ethernet.edu.et
For derivatives of this compound that are chiral, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be the primary tools for assessing enantiomeric purity. The presence of the chromophoric benzamidine system allows for analysis by CD spectroscopy. Each enantiomer of a chiral derivative would produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers, allowing for the quantification of enantiomeric excess.
While specific studies on the chiroptical properties of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar chiral molecules. Chiral derivatizing agents can be employed to covalently bind to the substrate, resulting in diastereomeric complexes whose distinct spectroscopic signals in techniques like NMR can be used for analysis. ethernet.edu.et Similarly, chiral solvating agents, including macrocycles like cyclodextrins, can be used to induce spectral differentiation between enantiomers through non-covalent interactions. ethernet.edu.et
The development of enantioselective syntheses for related compounds, such as cyclopropane (B1198618) and cyclobutane (B1203170) β-amino acids, has relied on methods like Curtius rearrangement, with enantiomeric excess being a key outcome measure. researchgate.net For a potential chiral center in a derivative of this compound, similar synthetic strategies would necessitate robust analytical techniques for purity assessment, where chiroptical spectroscopy would play a pivotal role.
Conformational Analysis in Solution and Solid States
The conformational preferences of this compound and its derivatives are dictated by a combination of steric and electronic effects, particularly the influence of the fluorine substituent. The analysis of these conformations in both solution and solid states provides critical insights into the molecule's three-dimensional structure, which is vital for understanding its interactions with biological targets.
In solution, NMR spectroscopy is a powerful tool for conformational analysis. For fluorinated compounds, proton-fluorine vicinal coupling constants (³JH-F) can provide information about the dihedral angles and, consequently, the preferred conformation. researchgate.net The introduction of a fluorine atom ortho to an amide group can lead to specific electrostatic interactions. An interaction between the C-Fδ⁻ and N-Hδ⁺ can influence the conformation, a principle that has been explored in various drug design contexts. acs.org This type of interaction is often described as electrostatic in nature rather than a true hydrogen bond. acs.org
Studies on analogous fluorinated amides, such as α-fluorocapsaicin, have shown a strong preference for a trans conformation, which is significantly more stable than the gauche or cis conformers. nih.gov This preference is attributed to the favorable antiparallel alignment of the C-F and C=O dipoles, reinforced by an electrostatic interaction between the fluorine and the amide NH group. nih.gov It is plausible that this compound would exhibit similar conformational biases due to the ortho-fluoro substitution.
Table 1: Calculated Conformational Preferences of a Model Fluorinated Amide
| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
|---|---|---|
| trans | 0 | Antiparallel C-F/C=O dipoles; F(δ−)···NH(δ+) electrostatic interaction |
| gauche | +6 | Less favorable dipole alignment |
| cis | +8 | Steric hindrance and unfavorable dipole alignment |
Data based on findings for α-fluorocapsaicin, a model for understanding fluorine's influence on amide conformation. nih.gov
In the solid state, X-ray crystallography provides definitive evidence of molecular conformation and intermolecular interactions. For N-chloro-N′-(p-fluorophenyl)-benzamidine, a related structure, low-temperature X-ray diffraction has been used to characterize the molecular geometry and crystal packing. researchgate.net Such analyses reveal key intermolecular interactions, including N-H···N hydrogen bonds and C-H···π interactions, which stabilize the crystal lattice. researchgate.net The crystal structure of a pyridyl bis(oxy)dibenzimidamide derivative revealed that a fluoro-phenyl moiety packs against a disulfide bridge and an isoleucine side chain in a protein binding pocket. nih.gov This highlights how the conformation and specific interactions of the fluorinated ring are crucial for molecular recognition.
The conformation of the N-hydroxy-benzamidine moiety itself is also of interest. The geometry can be influenced by hydrogen bonding and the electronic nature of the substituents. In related amidine-acid complexes, the (E,E)-configuration is often observed, linked by strong hydrogen bonds. researchgate.net The solid-state structure of this compound would likely be influenced by a network of hydrogen bonds involving the N-hydroxy and amidine groups, in addition to the conformational constraints imposed by the ortho-fluoro substituent.
Table 2: Selected Intermolecular Interactions in a Substituted Benzamidine Crystal
| Interaction Type | Description | Significance |
|---|---|---|
| N-H···N | Hydrogen bonding between amidine groups of adjacent molecules. | Key contributor to crystal lattice stability. |
| C-H···π | Interaction between an aromatic C-H and the π-system of a neighboring phenyl ring. | Influences molecular packing and orientation. |
| H···F | Close contacts involving fluorine atoms. | Can indicate weak hydrogen bonding or electrostatic interactions. |
Data derived from the analysis of N-chloro-N′-(p-fluorophenyl)-benzamidine. researchgate.net
Computational Chemistry and Theoretical Studies of 2 Fluoro N Hydroxy Benzamidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT methods are routinely applied to predict the geometric and electronic properties of molecules like 2-Fluoro-N-hydroxy-benzamidine.
The process typically begins with geometry optimization, where the molecule's structure is computationally adjusted to find a minimum on the potential energy surface. storion.ru For organic molecules, hybrid functionals such as B3LYP are commonly paired with Pople-style basis sets like 6-311G(d,p) to achieve reliable results for molecular geometries and vibrational frequencies. nih.govresearchgate.net DFT calculations allow for the determination of key structural parameters (bond lengths, bond angles, and dihedral angles) and thermochemical values. mdpi.com For instance, in a study of a related 4-chloro-N-(2-methoxyphenyl)benzamidoxime, the 2-methoxyphenyl and 4-chlorophenyl rings were found to be twisted from the hydroxyamidine group's mean plane by 33.09° and 44.89°, respectively. researchgate.net Such calculations for this compound would reveal how the fluorine substitution influences its three-dimensional structure.
DFT is also instrumental in calculating various electronic properties that dictate reactivity, such as charge distributions and dipole moments. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry Optimization |
| B3LYP | 6-311++G(d,p) | Electronic Properties, Vibrational Frequencies dergipark.org.tr |
| PBE0 | def2-TZVP | Geometry Optimization nsf.gov |
| ωB97X-D | def2-SVP | NMR Chemical Shifts nih.gov |
| M06-2X | 6-31G(d) | Geometry Optimization |
This table presents examples of DFT methods commonly used for calculations on organic molecules. The choice of method depends on the specific property being investigated.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which occupy specific orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's reactivity and electronic properties.
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical hardness, and electrical transport properties. emerginginvestigators.org A large energy gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. emerginginvestigators.orgmdpi.com
For fluorinated aromatic compounds, the introduction of fluorine, a highly electronegative atom, can significantly lower the energy of both the HOMO and LUMO, often leading to an increased HOMO-LUMO gap and enhanced chemical stability. dergipark.org.tremerginginvestigators.org Computational studies on related molecules allow for the calculation of these energy levels and other reactivity descriptors. dergipark.org.tr
Table 2: Calculated Quantum Chemical Descriptors for a Representative Fluorinated Compound
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.146 dergipark.org.tr |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.249 dergipark.org.tr |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.897 dergipark.org.tr |
| Ionization Potential (I) | -EHOMO | 7.146 dergipark.org.tr |
| Electron Affinity (A) | -ELUMO | 1.249 dergipark.org.tr |
| Electronegativity (χ) | (I+A)/2 | 4.197 dergipark.org.tr |
This table shows examples of quantum chemical descriptors calculated using DFT for a trifluorinated analogue of flutriafol, illustrating the type of data obtained from HOMO-LUMO analysis. dergipark.org.tr The values for this compound would be specific to its electronic structure.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that can adopt a wide range of conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed information on conformational flexibility and stability. lew.ro
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound behaves over time. lew.ro This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes. mdpi.com By simulating the molecule in an explicit solvent (like water), MD can explore the accessible conformational space, identifying the most stable or frequently occurring shapes (conformers). mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can be compared directly with experimental data to validate both the computational model and the experimental structure determination.
For instance, vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. xmu.edu.cn The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra. nih.gov In a study on a related benzamidoxime (B57231) complex, DFT calculations were used to obtain computed IR spectra for different possible conformers, and the best match with the experimental spectrum helped to identify the most stable conformer in the sample. buu.ac.thresearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net Benchmarking studies have identified specific DFT functionals and basis sets that provide the best agreement with experimental NMR data. nih.gov Comparing the predicted NMR spectrum of this compound with its experimentally measured spectrum would be a crucial step in confirming its synthesized structure.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Benzamidoxime
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3455 | Amine N-H symmetric stretch |
| C=N Stretch | 1650 | 1655 | Imine C=N stretch |
| C-F Stretch | 1230 | 1238 | Aromatic C-F stretch |
| O-H Bend | 1410 | 1415 | Hydroxyl O-H in-plane bend |
This is a representative table illustrating how experimental and calculated spectroscopic data are compared. The data shown are hypothetical for this compound, based on typical values for related functional groups.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules pack together in the solid state is governed by a network of intermolecular interactions. Computational analysis is essential for identifying and quantifying these forces, which include hydrogen bonds and, particularly relevant for this molecule, halogen bonds.
Hydrogen bonds are strong, directional interactions involving a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. mdpi.com In the crystal structure of N-hydroxy-benzamidine derivatives, intermolecular hydrogen bonds, such as O-H···N and N-H···O, are critical in forming dimers and extended networks that stabilize the crystal lattice. nih.govresearchgate.net Computational methods can identify these bonds and analyze their geometry and strength.
Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the lone pair of a nitrogen or oxygen atom. mdpi.comnih.gov The fluorine atom in this compound, while being the most electronegative element, can participate in such interactions, although they are generally weaker than those involving heavier halogens like chlorine or bromine. nih.gov The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the molecule's electrostatic potential, affecting how it interacts with neighboring molecules in a crystal or in a biological binding pocket. tamuc.edu Analysis of the molecular electrostatic potential (MEP) surface is a common computational technique to visualize electron-rich and electron-poor regions and predict sites for intermolecular interactions. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the transformation. This involves identifying reactants, products, any intermediates, and, crucially, the transition states that connect them.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. scispace.com Using quantum chemical methods like DFT, the geometry and energy of these fleeting structures can be calculated. researchgate.net This information is vital for determining the activation energy of a reaction, which in turn governs its rate.
For a molecule like this compound, one might model its hydrolysis, a reaction common to benzamidines. acs.org Computational modeling could elucidate the mechanism, for example, by determining whether the reaction proceeds via a direct attack of a water molecule or hydroxide (B78521) ion and by characterizing the tetrahedral intermediate that would form. acs.org Methods like Generalized Transition State Theory (GTST) and the Nudged Elastic Band (NEB) method are employed to locate the minimum energy path and the associated transition states for complex reactions. umn.eduresearchgate.net Such studies provide fundamental insights into the reactivity and stability of the compound.
Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions
Design Principles for Investigating Biological Target Interactions
The design of molecules like 2-Fluoro-N-hydroxy-benzamidine for specific biological targets, particularly enzymes such as serine proteases, is guided by established principles of molecular recognition and inhibitor design. nih.gov A primary strategy involves creating mimetics of the natural substrates of the target enzyme. The benzamidine (B55565) moiety, for instance, is a well-recognized mimic of the side chain of arginine. nih.gov This allows it to act as a competitive inhibitor by binding to the enzyme's active site. nih.gov
Key design principles for developing and investigating inhibitors based on this scaffold include:
Scaffold Hopping and Bioisosteric Replacement: The core benzamidine structure serves as a starting point. Modifications involve replacing parts of the molecule with other chemical groups (bioisosteres) that retain or improve biological activity while potentially altering properties like selectivity, metabolic stability, or solubility. The introduction of the N-hydroxy group and the fluorine atom are examples of such modifications.
Systematic Mapping of Active Sites: Inhibitors are designed with varying linkers and additional functional groups to probe and map the topology of the enzyme's active site beyond the primary specificity pocket (S1 pocket). nih.gov This helps in identifying secondary binding sites (e.g., S3/S4) that can be exploited to enhance affinity and selectivity.
Modulation of Physicochemical Properties: The introduction of specific substituents is a key strategy to fine-tune the molecule's electronic and steric properties. Fluorine substitution, for example, is a common tactic in medicinal chemistry to alter a compound's metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov The strongly electron-withdrawing nature of fluorine can significantly influence the acidity and basicity of nearby functional groups, thereby affecting potential interactions with the biological target.
The overarching goal is to achieve a deep understanding of the SAR, which provides valuable insights for the iterative process of inhibitor optimization. nih.govrroij.com
Exploration of Binding Modes and Molecular Recognition
The efficacy of an inhibitor is fundamentally determined by its ability to recognize and bind to its biological target. For this compound, this involves specific interactions within the active site of target enzymes, which can be explored through experimental and computational methods.
Enzyme Active Site Interactions
The benzamidine core of this compound is crucial for its interaction with trypsin-like serine proteases. These enzymes feature a deep S1 specificity pocket that accommodates the side chains of basic amino acids like arginine and lysine. A key feature at the bottom of this pocket is a negatively charged aspartate residue (Asp189 in trypsin). nih.govnih.gov
The primary interaction is a strong salt bridge formed between the positively charged amidinium group of the benzamidine moiety and the carboxylate group of the aspartate residue in the S1 pocket. nih.gov This electrostatic interaction is a major driver of the binding affinity. Beyond this key interaction, hydrogen bonds can form between the amidine's nitrogen atoms and the backbone carbonyl groups of residues lining the active site, such as Gly219 and Ser190. nih.govresearchgate.net The planar aromatic ring of the benzamidine can also engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues within the binding pocket. nih.gov
The N-hydroxy group introduces an additional site for hydrogen bonding, potentially acting as both a hydrogen bond donor and acceptor, which could form further stabilizing interactions with the enzyme's active site residues.
Protein-Ligand Docking and Molecular Modeling
Computational techniques such as protein-ligand docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding the binding process at an atomic level. nih.govnih.gov These methods allow researchers to predict the most likely binding pose of an inhibitor within the enzyme's active site and to estimate the binding affinity. nih.gov
For a molecule like this compound, docking studies would typically be performed using a known crystal structure of a target enzyme (e.g., trypsin). The simulation would place the ligand into the active site and calculate the most energetically favorable conformation. Such models can reveal:
The precise orientation of the fluorobenzamidine ring within the S1 pocket.
Key hydrogen bonding networks involving the amidine and N-hydroxy groups. nih.gov
The proximity of the fluorine atom to specific amino acid residues, suggesting potential fluorine-specific interactions. researchgate.net
Molecular dynamics simulations can further complement these static docking poses by providing a dynamic view of the protein-ligand complex over time. nih.gov MD can reveal the stability of the predicted binding mode, the role of water molecules in mediating interactions, and can help to reconstruct the entire binding pathway of the inhibitor from the solvent to its final bound state. nih.govnih.gov These computational insights are crucial for interpreting SAR data and guiding the design of next-generation inhibitors. nih.gov
Influence of Fluoro-Substitution on Biological Interaction Profiles
The substitution of a hydrogen atom with fluorine is a widely used strategy in drug design due to fluorine's unique properties. nih.gov Its small van der Waals radius (1.47 Å) means it is only slightly larger than hydrogen, allowing it to fit into binding sites without significant steric hindrance. nih.gov However, its high electronegativity dramatically alters the local electronic environment.
The influence of the 2-fluoro substitution on the biological interaction profile of N-hydroxy-benzamidine can be multifaceted:
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amidinium group, influencing its charge state at physiological pH and potentially modulating the strength of the salt bridge with the key aspartate residue in the S1 pocket.
Altered Aromatic Interactions: Fluorination changes the quadrupole moment of the benzene (B151609) ring. This can alter or enhance interactions with aromatic residues in the binding pocket, such as edge-to-face or parallel-displaced π-π stacking interactions. brandeis.edu
Direct Protein Contacts (Fluorine Bonding): While controversial, fluorine can act as a weak hydrogen bond acceptor. researchgate.net The C-F bond can also participate in other non-covalent interactions, including dipole-dipole and multipolar interactions with backbone amides or other polar groups within the active site. nih.govresearchgate.net Computational analyses have shown that short contacts involving fluorine in protein-ligand complexes are frequent and can contribute to binding affinity. researchgate.net
Conformational Effects: The fluorine substituent can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding geometry.
The net effect of fluorination on binding affinity can be difficult to predict, as it may be beneficial in some cases and detrimental in others, depending on the specific environment of the binding pocket. nih.govnih.gov
| Property | Description of Influence | Potential Consequence for Binding |
|---|---|---|
| Electronegativity | Fluorine is the most electronegative element, creating a strong C-F bond dipole and withdrawing electron density from the aromatic ring. | Alters the electronic character of the ring, potentially changing pKa of the amidine group and modifying electrostatic interactions. |
| Hydrogen Bonding | The C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, but can participate in weak H-bonds or other electrostatic interactions. nih.govresearchgate.net | May form unique, stabilizing contacts with specific residues (e.g., backbone N-H groups) in the active site. |
| Hydrophobicity | Fluorination generally increases the lipophilicity of a molecule. | Can enhance binding in hydrophobic pockets and improve membrane permeability. |
| Steric Profile | Fluorine's van der Waals radius is small (1.47 Å), making it a minimal steric perturbation compared to hydrogen (1.20 Å). nih.gov | Allows for substitution without causing significant steric clashes in a tightly packed active site. |
Correlation between Structural Modifications and Mechanistic Efficacy
Structure-activity relationship (SAR) studies systematically investigate how changes to a molecule's structure affect its biological activity. rroij.com For the this compound scaffold, modifications at three key positions would be critical to analyze: the benzamidine group, the phenyl ring, and the N-hydroxy moiety.
The Benzamidine Group: This group is the primary "warhead" responsible for anchoring the inhibitor in the S1 pocket of serine proteases. Its presence is generally essential for high-affinity binding. Modifications that remove the positive charge or significantly alter its basicity would likely lead to a dramatic loss of potency.
The Phenyl Ring: This part of the molecule allows for extensive modification. SAR studies on related benzamidine inhibitors have shown that the position, number, and electronic nature of substituents on the ring can fine-tune binding affinity and selectivity. nih.gov For example, adding electron-withdrawing groups like fluorine can alter the molecule's interaction with the target protein. nih.gov The efficacy would depend on whether the specific binding pocket environment favors such an electronic change.
The N-hydroxy Group: This group distinguishes the compound from simple benzamidines. Its replacement with other groups (e.g., -H, -OCH3) would be a key step in an SAR study. Such a modification would directly probe the importance of the hydrogen-bonding capability of the hydroxyl group for mechanistic efficacy. If replacing it with a simple hydrogen (to give 2-fluorobenzamidine) results in a significant drop in activity, it would confirm a crucial role for the N-hydroxy group in the binding mechanism, likely through forming a key hydrogen bond.
By synthesizing and testing a matrix of analogues where these positions are systematically varied, a clear picture of the SAR emerges. This allows researchers to establish a direct correlation between specific structural features and the compound's inhibitory efficacy. rroij.com
Development of Molecular Probes for Biological System Studies
Beyond its potential as a therapeutic inhibitor, this compound possesses features that make it and its derivatives suitable for development as molecular probes to study biological systems.
The presence of the fluorine atom is particularly advantageous. The stable ¹⁹F isotope is 100% naturally abundant and has a nuclear spin of ½, making it readily detectable by nuclear magnetic resonance (NMR) spectroscopy.
¹⁹F NMR Reporter Ligands: Fluorinated molecules can be used as "reporter ligands" in binding competition experiments. nih.gov Changes in the ¹⁹F NMR signal upon addition of a non-fluorinated test compound can indicate displacement from the target protein, providing a method for screening compound libraries.
SABRE Hyperpolarization: Techniques like Signal Amplification By Reversible Exchange (SABRE) can be used to dramatically enhance the NMR signal of nuclei, including ¹⁹F. nih.gov This hyperpolarization can be transferred to ligands, allowing for the detection of protein-ligand interactions at much lower, more physiologically relevant concentrations. nih.gov
Furthermore, the fluorine atom can be substituted with its radioactive isotope, fluorine-18 (B77423) (¹⁸F), a positron emitter with a convenient half-life (approx. 110 minutes).
Positron Emission Tomography (PET) Imaging: Incorporation of ¹⁸F would transform the molecule into a PET tracer. nih.gov If the compound has high affinity and selectivity for a particular enzyme that is upregulated in a disease state (e.g., certain cancers), an ¹⁸F-labeled version could be used to visualize and quantify the expression of that enzyme in vivo, serving as a powerful diagnostic or research tool. mdpi.comnih.gov
Therefore, the this compound scaffold provides a versatile platform not only for inhibitor design but also for the creation of sophisticated molecular probes to interrogate complex biological processes.
Role of 2 Fluoro N Hydroxy Benzamidine As a Synthetic Intermediate and Scaffold
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
The functional group array of 2-Fluoro-N-hydroxy-benzamidine makes it an ideal starting point for the synthesis of several important classes of five- and six-membered heterocyclic rings, which are core structures in many biologically active compounds.
This compound is a classic precursor for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The most common and widely applied method involves the reaction of the N-hydroxy-benzamidine (an amidoxime) with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid, followed by a cyclodehydration step chim.itnih.govresearchgate.net. The initial acylation occurs at the hydroxylamino group to form an O-acyl amidoxime (B1450833) intermediate, which can often be isolated. Subsequent heating, sometimes with a dehydrating agent or under basic or acidic conditions, promotes intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole (B8745197) ring chim.itresearchgate.net. This reaction pathway is highly versatile, allowing for a wide variety of substituents to be introduced at the 5-position of the oxadiazole ring, depending on the acylating agent used.
| Reagent | Intermediate | Product | Conditions |
| Acyl Chloride (R-COCl) | O-acyl-2-fluoro-N-hydroxy-benzamidine | 3-(2-Fluorophenyl)-5-substituted-1,2,4-oxadiazole | Base (e.g., pyridine, triethylamine), then heat |
| Carboxylic Acid (R-COOH) | O-acyl-2-fluoro-N-hydroxy-benzamidine | 3-(2-Fluorophenyl)-5-substituted-1,2,4-oxadiazole | Coupling agent (e.g., DCC, EDC), then heat |
| Nitrile (R-CN) | Not applicable (direct cycloaddition) | 3-(2-Fluorophenyl)-5-substituted-1,2,4-oxadiazole | Catalyst (e.g., PTSA-ZnCl2) |
While the synthesis of 1,2,4-oxadiazoles from amidoximes is well-established, the direct synthesis of thiadiazoles from this compound is less common. However, the structural components of the amidine can be utilized in multi-step sequences to form 1,3,4-thiadiazoles. For instance, amidines can be converted to thioamides or other sulfur-containing intermediates which can then be cyclized. General synthetic routes for 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides with reagents like concentrated sulfuric acid or the reaction of acylhydrazines with sulfur-containing reagents nih.govjocpr.comsbq.org.brekb.eg.
The amidine functionality within this compound provides a reactive center for the construction of fused heterocyclic systems like benzimidazoles and quinoxalines. The classic synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative nih.govnih.govresearchgate.net. While less direct, this compound could be envisioned to participate in similar condensations, potentially after modification or under specific catalytic conditions that facilitate the cyclization with o-phenylenediamine.
Quinoxalines are typically synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound sapub.orgnih.govnih.govmdpi.comresearchgate.net. The N-C-N fragment of the amidine in this compound can, in principle, react with α-dicarbonyl compounds. This approach would lead to the formation of the pyrazine ring fused to the benzene (B151609) core, characteristic of the quinoxaline scaffold. This makes this compound a potential, though non-traditional, precursor for substituted quinoxaline derivatives.
Pyrimidines are a fundamental class of heterocycles in biology and medicine nih.gov. A well-established route to pyrimidines is the reaction of a compound containing an N-C-N structural unit, such as an amidine, with a 1,3-dicarbonyl compound or a synthetic equivalent organic-chemistry.orgmdpi.com. In this [3+3] annulation approach, this compound can serve as the three-atom (N-C-N) component. The reaction with a β-ketoester, malonic ester, or an α,β-unsaturated ketone can lead to the formation of a substituted pyrimidine ring, often proceeding through a Michael addition followed by intramolecular cyclization and dehydration mdpi.com. The specific reaction conditions, such as the choice of base or catalyst, can influence the regioselectivity and yield of the final pyrimidine product.
| Binucleophile | 1,3-Dielectrophile | Product Class |
| This compound | β-Diketone | Substituted Pyrimidine |
| This compound | α,β-Unsaturated Ketone | Substituted Pyrimidine |
| This compound | β-Ketoester | Substituted Pyrimidinone |
Contribution to Methodological Advancements in Organic Synthesis
The utility of reagents like this compound has spurred the development of new and improved synthetic methods. Its role as a precursor has been central to the optimization of one-pot reactions for heterocycle synthesis, where multiple steps, such as acylation and cyclization, are performed sequentially in the same reaction vessel without isolating intermediates nih.govajol.info. This approach increases efficiency and reduces waste. Furthermore, the synthesis of libraries of oxadiazoles (B1248032) and other heterocycles from this intermediate has been adapted for microwave-assisted synthesis and parallel synthesis techniques, which are crucial for accelerating the drug discovery process nih.govthepharmajournal.com. The reactivity of this building block has allowed chemists to explore novel catalytic systems and environmentally benign reaction conditions for constructing important heterocyclic scaffolds thepharmajournal.com.
Importance in the Development of Privileged Structures for Chemical Biology
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets nih.govresearchgate.net. The 1,2,4-oxadiazole ring, readily synthesized from this compound, is widely regarded as a privileged structure in medicinal chemistry nih.govresearchgate.netresearchgate.net. Its importance stems from its role as a bioisostere of ester and amide functionalities chim.itlifechemicals.com. This means it can mimic the size, shape, and electronic properties of these common biological linkages while offering improved metabolic stability and pharmacokinetic profiles.
The incorporation of a fluorine atom further enhances the value of this scaffold. Fluorinated organic molecules are prevalent in pharmaceuticals, and the strategic placement of fluorine, as in the 2-fluorophenyl group, can significantly modulate a molecule's properties, including lipophilicity, pKa, and metabolic stability, often leading to improved drug efficacy nih.govrsc.orgmdpi.comeurekaselect.com. Therefore, this compound is a critical starting material for developing novel compounds for chemical biology and drug discovery, as it provides direct access to fluorinated 1,2,4-oxadiazole scaffolds that combine the benefits of a privileged heterocycle with the advantageous properties of fluorine.
Future Research Directions and Emerging Trends
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The future of designing novel analogs of 2-Fluoro-N-hydroxy-benzamidine is intrinsically linked with the advancements in artificial intelligence (AI) and machine learning (ML). ijpsjournal.comnih.gov These computational tools are poised to revolutionize the traditionally slow and costly process of drug discovery. arxiv.org Generative AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore vast chemical spaces to design new molecules from scratch. arxiv.orgresearchgate.net
For this compound, AI algorithms can be trained on existing structure-activity relationship (SAR) data to generate new derivatives with optimized properties. These models can predict a compound's biological activity, pharmacokinetic properties, and potential toxicity, thereby prioritizing the synthesis of the most promising candidates. ijpsjournal.com For instance, AI can suggest modifications to the benzamidine (B55565) scaffold to enhance its binding affinity to specific biological targets or to improve its metabolic stability. ijpsjournal.comresearchgate.net Graph neural networks (GNNs) are particularly well-suited for learning from molecular structures and predicting their quantum chemical properties, further refining the design process. nih.gov This data-driven approach accelerates the discovery of new therapeutic agents, moving beyond traditional chemical intuition to identify novel and effective molecular structures. ijpsjournal.com
Table 1: AI/ML Approaches in Molecular Design
| AI/ML Model Type | Application in Drug Design | Relevance to this compound |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. researchgate.net | Generating new benzamidine derivatives with desired properties. |
| Variational Autoencoders (VAEs) | Learning representations of chemical space for molecule generation. arxiv.org | Optimizing the scaffold for improved efficacy and safety. |
| Graph Neural Networks (GNNs) | Predicting molecular properties and interactions. nih.gov | Enhancing prediction of binding affinity and ADMET properties. |
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The primary and most common method for synthesizing amidoximes, including this compound, involves the nucleophilic attack of hydroxylamine (B1172632) on a corresponding nitrile (2-fluorobenzonitrile). nih.govnih.gov This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solution. nih.gov
Future research is focused on developing more efficient and sustainable synthetic routes. A promising approach involves the use of green chemistry principles to minimize waste and energy consumption. One such innovative method is the use of an ionic liquid-supported nano-metal catalyst for the hydrogenation reduction of a benzamidoxime (B57231) to a benzamidine. google.com This methodology, while demonstrated for the subsequent reduction step, showcases the potential for recoverable and highly active catalysts in the synthesis of amidine-related compounds. google.com Exploring similar catalytic systems for the initial formation of the N-hydroxy-benzamidine structure from the nitrile could significantly improve the sustainability of the process. Further research into flow chemistry processes could also offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the precise reaction mechanisms and dynamics of this compound is crucial for optimizing its function, particularly in biological systems. While traditional kinetic studies can elucidate reaction pathways under different conditions, such as varying pH nih.gov, ultrafast spectroscopy offers a window into the fundamental molecular motions occurring on femtosecond (10⁻¹⁵ s) timescales.
Currently, specific studies employing ultrafast spectroscopy on this compound are not documented in the literature. However, this technique holds immense potential for future investigations. For example, it could be used to directly observe the transient states involved in enzyme inhibition, mapping the conformational changes of both the inhibitor and the target protein as the binding event occurs. It could also shed light on the dynamics of proton transfer, hydrogen bonding, and solvent interactions that govern the compound's reactivity and recognition at a molecular level. Such detailed mechanistic insights are invaluable for the rational design of next-generation inhibitors with enhanced potency and selectivity.
Exploration of New Biological Targets and Interaction Modalities
Benzamidine derivatives are well-established as inhibitors of serine proteases, such as trypsin, where they bind to the active site. nih.govrsc.org The N-hydroxy-benzamidine moiety, also known as an amidoxime (B1450833), is a versatile functional group that can act as a bioisostere for carboxylic acids and esters, potentially improving pharmacokinetic properties. researchgate.net
Future research will likely focus on expanding the scope of biological targets for this compound. The fluorine atom can enhance binding affinity, metabolic stability, and selectivity towards specific enzymes. nih.gov This opens up possibilities for targeting new classes of enzymes and receptors. For instance, compounds with similar structures have shown potential as neuroprotective agents by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Furthermore, the amidoxime group's ability to chelate metal ions could be exploited to target metalloenzymes. Screening this compound and its derivatives against a broader range of biological targets, including kinases, phosphatases, and other enzyme families, could uncover novel therapeutic applications in areas like oncology and inflammatory diseases. researchgate.net
Table 2: Potential Biological Targets for this compound
| Target Class | Example(s) | Therapeutic Area | Rationale |
|---|---|---|---|
| Serine Proteases | Trypsin, Thrombin | Anticoagulation, Inflammation | Established activity of the benzamidine core. nih.gov |
| Cholinesterases | AChE, BuChE | Neurodegenerative Diseases | Potential demonstrated by similar structures. |
| Metalloenzymes | Histone Deacetylases (HDACs) | Oncology | Amidoxime can act as a zinc-binding group. nih.gov |
Multidisciplinary Applications in Materials Science and Catalysis
The utility of the amidoxime functional group extends beyond medicinal chemistry into materials science and catalysis. Polymers containing amidoxime groups, derived from the polymerization of nitrile-containing monomers followed by reaction with hydroxylamine, have shown significant industrial potential. google.com These polymeric amidoximes are used to create fibers and films with unique properties. google.com They have also been investigated for specialized applications such as the surface functionalization of nanofibers and as materials for the adsorption of heavy metals, like uranium, from seawater. nih.govgoogle.com
While this compound itself is a small molecule, it can serve as a building block or a surface-modifying agent for advanced materials. The fluorinated phenyl ring could impart desirable properties like hydrophobicity, thermal stability, and chemical resistance to polymers or surfaces. In the field of catalysis, the amidoxime moiety can act as a ligand for transition metals. nih.gov Future research could explore the synthesis of coordination complexes where this compound binds to metal centers, creating novel catalysts for a variety of organic transformations. The electronic properties conferred by the fluorine atom could modulate the catalytic activity and selectivity of these metal complexes.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Fluoro-N-hydroxy-benzamidine, and what reaction conditions optimize yield?
Answer: The synthesis of fluorinated benzamidine derivatives often involves multi-step procedures. For example, reductive amination using Pd/C under hydrogen gas in methanol (room temperature, 18 hours) achieves high yields (85%) for analogous compounds . Acylation steps may employ pyridine as a catalyst under reflux conditions (4 hours) to stabilize intermediates . Optimization requires careful control of solvent polarity and temperature to minimize side reactions. A recommended approach is to first reduce nitro or azide precursors, followed by hydroxylamine coupling under inert atmospheres.
Q. Table 1. Key Synthetic Conditions for N-Benzoyl Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | Pd/C, H₂, MeOH, RT, 18h | 85% | |
| Acylation | Pyridine, CH₂Cl₂, reflux, 4h | 78% |
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Answer:
- X-ray Diffraction (XRD): Single-crystal XRD at low temperatures (e.g., 150 K) provides precise structural data, including bond lengths and angles. For fluorinated analogs, disorder in the crystal lattice may require refinement with R-factors <0.06 for reliability .
- NMR Spectroscopy: ¹⁹F NMR is critical for identifying fluorine substitution patterns, while ¹H NMR elucidates proton environments. Chemical shifts in CDCl₃ or DMSO-d₆ should be cross-referenced with computational predictions .
- Mass Spectrometry (HPLC-MS): High-resolution MS confirms molecular weight and purity (>95%) .
Q. Table 2. Analytical Techniques and Applications
| Technique | Application | Reference |
|---|---|---|
| XRD | Crystal structure validation | |
| ¹⁹F NMR | Fluorine substituent analysis | |
| HPLC-MS | Purity and molecular weight verification |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .
- Ventilation: Work in a fume hood to prevent inhalation of dust (S22) .
- Waste Disposal: Segregate chemical waste and collaborate with certified agencies for disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Answer: SAR analysis involves systematic substitution at the benzamide core. For example:
- Fluorine Position: Ortho-fluorination (as in 2-Fluoro analogs) enhances metabolic stability compared to para-substituted derivatives .
- Hydroxylamine Group: The N-hydroxy moiety is critical for metal-binding properties, which can be tuned by protecting groups (e.g., TIPSCl) to modulate reactivity .
- In Vitro Assays: Test derivatives against target enzymes (e.g., histone deacetylases) to correlate substituent effects with IC₅₀ values .
Methodological Steps:
Introduce substituents via acylation or alkylation.
Characterize intermediates using XRD and NMR.
Evaluate bioactivity in cell-based assays.
Q. What computational approaches are suitable for predicting the solvation effects and reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Calculate Gibbs free energy of solvation in polar solvents (e.g., water, DMSO) to predict solubility .
- Molecular Dynamics (MD): Simulate ligand-protein interactions to identify binding hotspots .
- PubChem Data: Cross-validate computed properties (e.g., LogP, pKa) with experimental datasets .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Perform solvent-phase calculations with COSMO-RS.
Compare results with NIST thermodynamic data .
Q. How should researchers address contradictory data regarding the thermodynamic stability of this compound derivatives?
Answer: Contradictions in stability data may arise from experimental conditions (e.g., humidity, solvent purity). To resolve discrepancies:
- Reproducibility Checks: Replicate studies using identical reagents and equipment.
- Advanced Analytics: Use differential scanning calorimetry (DSC) to measure decomposition temperatures .
- Statistical Analysis: Apply bootstrapping or meta-analysis to assess variability across studies .
Case Study:
A 2021 panel study on analogous compounds employed three-wave longitudinal designs to isolate time-dependent effects, revealing that short-term stability ≠ long-term degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
